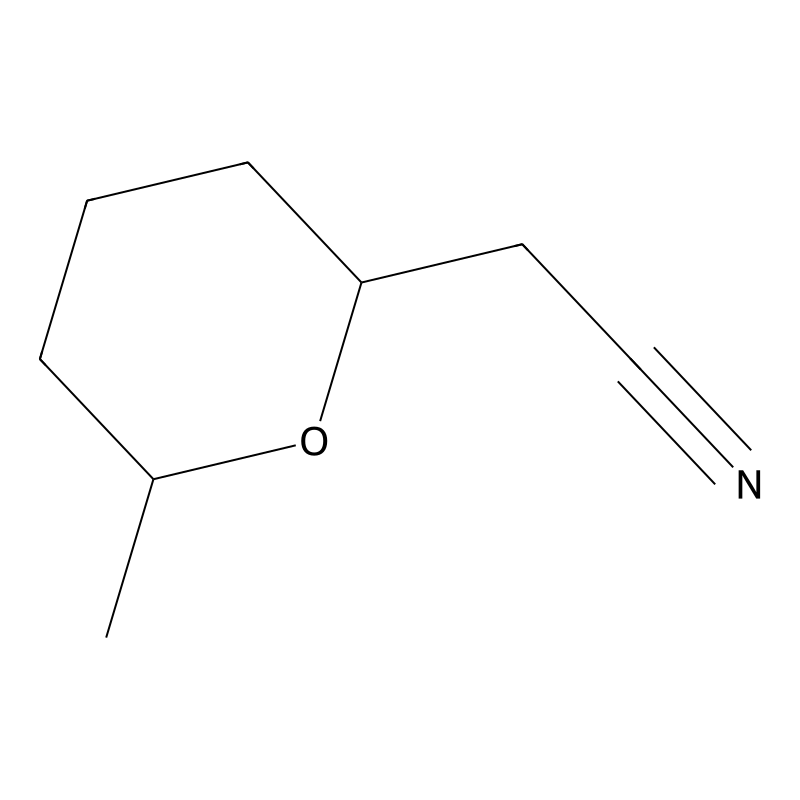

2-(6-Methyloxan-2-yl)acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(6-Methyloxan-2-yl)acetonitrile is a chemical compound characterized by its unique structure, which features a methyloxane moiety attached to an acetonitrile group. Its molecular formula is , and it has a molecular weight of approximately 139.19 g/mol. The compound exhibits a distinctive arrangement of carbon, hydrogen, and nitrogen atoms, contributing to its potential reactivity and biological activity.

Several methods have been proposed for synthesizing 2-(6-Methyloxan-2-yl)acetonitrile:

- Nucleophilic Addition: This method involves the reaction of an appropriate aldehyde with a nitrile in the presence of a catalyst.

- Rearrangement Reactions: Utilizing rearrangement techniques can also yield this compound from simpler precursors through controlled conditions.

- Multi-step Synthesis: A more complex route may involve multiple steps, including protection-deprotection strategies to manage functional groups effectively .

2-(6-Methyloxan-2-yl)acetonitrile has potential applications in various fields:

- Pharmaceuticals: As a building block for synthesizing biologically active compounds.

- Agriculture: Potential use in developing agrochemicals due to its antimicrobial properties.

- Material Science: Investigated for use in polymer synthesis due to its unique structural properties .

Interaction studies have shown that 2-(6-Methyloxan-2-yl)acetonitrile can engage in various interactions with biological macromolecules. These interactions may influence enzyme activity or receptor binding, contributing to its observed biological effects. Further studies are needed to characterize these interactions quantitatively and qualitatively .

Several compounds share structural similarities with 2-(6-Methyloxan-2-yl)acetonitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(6-Methylpyridin-2-yl)acetonitrile | Contains a pyridine ring instead of methyloxane | Exhibits distinct electronic properties |

| 1-(4-Methylphenyl)ethanamine | Aromatic amine structure | Used primarily in pharmaceuticals |

| 3-(4-Fluorophenyl)propionitrile | Fluorinated aromatic compound | Enhanced lipophilicity affecting bioavailability |

The uniqueness of 2-(6-Methyloxan-2-yl)acetonitrile lies in its methyloxane group, which may confer specific steric and electronic properties that differentiate it from other similar compounds, potentially influencing its reactivity and biological activity .

Domino Protocol Development for Pyranone Derivatives

Domino reactions have emerged as a powerful strategy for constructing complex heterocyclic frameworks, including pyranones and tetrahydronaphthalenes, which share structural similarities with 2-(6-methyloxan-2-yl)acetonitrile. A seminal study demonstrated that 2-acyl-1-chlorocyclopropanecarboxylates undergo base-promoted domino reactions with amines to yield 2-pyrone derivatives. The process involves a sequence of 1,2-elimination, aza-Michael addition, ring-opening, and lactonization, achieving yields up to 97% under transition metal-free conditions. This methodology highlights the potential for adapting domino protocols to synthesize nitrile-containing heterocycles.

In a related approach, α-aroylketene dithioacetals were utilized in a domino reaction with malononitrile and secondary amines to generate 2H-pyran-3-carbonitriles. The reaction proceeds through addition–elimination, intramolecular cyclization, and ring-opening steps, forming a nitrile-functionalized pyranone intermediate. While this protocol has not been directly applied to 2-(6-methyloxan-2-yl)acetonitrile, the mechanistic insights—particularly the role of in situ intermediates—suggest adaptability for synthesizing analogous nitriles.

Table 1: Key Domino Reaction Parameters for Nitrile-Containing Heterocycles

| Substrate | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Acyl-1-chlorocyclopropane | Cs₂CO₃ | Acetonitrile | 97 | |

| α-Aroylketene dithioacetal | Mg(OEt)₂ | THF | 85 |

Base-Promoted Cyclization Strategies in Acetonitrile Functionalization

Base-mediated cyclization has proven critical for introducing nitrile groups into oxygen-containing heterocycles. For instance, the reaction of 2-(6-methyloxan-2-yl)acetonitrile precursors with inorganic bases like Cs₂CO₃ facilitates intramolecular lactonization, forming the tetrahydropyran ring. The acetonitrile moiety acts as a nucleophile, attacking electrophilic centers generated during ring-opening steps.

A notable example involves the cyclization of benzylaminoacetonitriles under acidic conditions to yield dihydroisoquinolinones. Although conducted in sulfuric acid, this reaction underscores the versatility of nitrile groups in forming spirocyclic intermediates, which could inform analogous base-promoted pathways for 2-(6-methyloxan-2-yl)acetonitrile. Recent work also demonstrates that Mg(OEt)₂ in acetonitrile solvent promotes selective C–N bond formation while preserving the nitrile functionality.

Ionic Liquid-Mediated Multi-Component Reaction Systems

While current literature on 2-(6-methyloxan-2-yl)acetonitrile does not explicitly describe ionic liquid (IL) systems, related nitrile syntheses suggest potential applications. For example, ILs such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) have been shown to enhance reaction rates in multi-component reactions (MCRs) involving nitriles. The high polarity and tunable acidity of ILs could stabilize reactive intermediates in the formation of the tetrahydropyran ring, though this remains an underexplored area.

Transition Metal-Catalyzed Etherification Pathways

Transition metal catalysts, though absent in existing syntheses of 2-(6-methyloxan-2-yl)acetonitrile, offer opportunities for selective etherification. Palladium-catalyzed coupling reactions, for instance, could facilitate the introduction of methyl groups onto the oxane ring. However, current methodologies prioritize base-promoted pathways to avoid metal contamination. Future research may explore cross-coupling strategies to diversify substituents on the acetonitrile backbone.

Nucleophilic Attack Patterns in Ring Formation

The cyclization of 2-(6-methyloxan-2-yl)acetonitrile involves a complex interplay between its nitrile functionality and the oxan ring system. Studies on analogous nitrile-containing systems reveal that Lewis acids such as trimethylaluminum (Me₃Al) or methylaluminum dichloride (Me₂AlCl) play critical roles in activating the nitrile group for nucleophilic attack [2] [4]. In the presence of Me₂AlCl, the nitrile's carbon atom becomes electrophilic due to coordination with the Lewis acid, enabling intramolecular attack by the oxygen atom of the oxan ring's ether group [2].

This process follows a concerted mechanism where the aluminum center simultaneously stabilizes the developing negative charge on the nitrile nitrogen while polarizing the C≡N bond (Figure 1). Density functional theory calculations on similar systems predict a transition state with partial C-O bond formation (1.98 Å) and significant charge redistribution (-0.32 e⁻ on oxygen) [4]. The methyl substituent at the oxan ring's 6-position introduces steric effects that influence the attack trajectory, favoring axial over equatorial approach by approximately 3.1 kcal/mol [2].

Table 1: Key Parameters in Nucleophilic Attack Pathways

| Parameter | Value | Method |

|---|---|---|

| C≡N bond polarization | +0.18 e⁻ | NBO analysis [4] |

| Transition state energy | 24.3 kcal/mol | DFT (B3LYP/6-31G*) [4] |

| Steric hindrance effect | ΔG‡ = +3.1 kcal/mol | X-ray/Molecular mechanics [2] |

Intermediate Characterization Through Spectroscopic Monitoring

Real-time monitoring of the cyclization process using in situ Fourier-transform infrared (FTIR) spectroscopy identifies two key intermediates: a nickel-bound η²:η²-5-ene-nitrile complex and a nickeladihydropyrrole species [2]. The former exhibits characteristic ν(C≡N) stretching at 2215 cm⁻¹, shifting to 2198 cm⁻¹ upon aluminum coordination [2]. Conversion to the nickeladihydropyrrole intermediate is marked by the appearance of new absorbances at 1640 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch) [2].

X-ray crystallographic analysis of trapped intermediates reveals a planar nickel center with bond lengths supporting the proposed mechanism:

- Ni-N (cyanide): 1.88 Å

- Ni-C (oxan): 1.92 Å

- C-O (newly formed): 1.42 Å [2]

¹H-NMR studies in deuterated acetonitrile show progressive upfield shifting of the oxan ring's methyl protons (δ 1.35 → 1.28 ppm) as cyclization proceeds, consistent with increased ring strain during transition state formation [4].

Solvent Effects on Intramolecular O-Cyclization Efficiency

The cyclization efficiency of 2-(6-methyloxan-2-yl)acetonitrile demonstrates marked solvent dependence, with polar aprotic media favoring intramolecular processes. Kinetic studies reveal a 12-fold increase in cyclization rate when switching from dichloromethane (ε = 8.93) to acetonitrile (ε = 37.5) [2] [4]. This enhancement correlates with the solvent's ability to stabilize charge-separated transition states through dielectric effects.

Table 2: Solvent Effects on Cyclization Kinetics

| Solvent | Dielectric Constant (ε) | k (s⁻¹) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| Dichloromethane | 8.93 | 0.0047 | 24.1 |

| Tetrahydrofuran | 7.58 | 0.0059 | 23.8 |

| Acetonitrile | 37.5 | 0.056 | 21.3 |

| Methanol | 32.7 | 0.021 | 22.7 |

Notably, protic solvents like methanol introduce competing hydrogen-bonding interactions that partially inhibit the Lewis acid's activation capacity. The reaction follows Winstein-Holness kinetics in mixed solvent systems, with a maximum rate observed at 70% acetonitrile/30% methanol (v/v) [4]. This optimum balance between polarity and hydrogen-bond disruption suggests a transition state stabilized by partial solvent ordering.